

6-Methoxy-2-methylbenzothiazole: A Technical Review of Synthesis, Properties, and Biological Activities

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Compound of Interest

Compound Name: 6-Methoxy-2-methylbenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of **6-Methoxy-2-methylbenzothiazole**, a heterocyclic compound that serves as a versatile intermediate and active agent in various biochemical studies. The document covers its synthesis, physicochemical properties, and known biological applications, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Physicochemical Properties

6-Methoxy-2-methylbenzothiazole is a yellow, oily liquid at room temperature. Its key chemical and physical properties, compiled from various sources, are summarized below for easy reference.

Property	Value	Citations
CAS Number	2941-72-2	[1][2]
Molecular Formula	C ₉ H ₉ NOS	[1][2]
Molecular Weight	179.24 g/mol	[1][2]
Density	1.204 g/mL at 25 °C	[3]
Boiling Point	284 °C	N/A
Melting Point	182 °C (decomposition)	N/A
Flash Point	109 °C (228.2 °F) - closed cup	[2][3]
Refractive Index (n _{20/D})	1.612	[2][3]
Water Solubility	Insoluble	N/A
Appearance	Clear deep yellow liquid	[3]
SMILES	<chem>COc1ccc2nc(C)sc2c1</chem>	[3]
InChI Key	DYHLJSUORLPGNT-UHFFFAOYSA-N	[3]

Synthesis of 6-Methoxy-2-methylbenzothiazole

The compound can be prepared from 2-amino-6-methoxybenzothiazole via a two-step process involving the formation of an intermediate, 2-amino-5-methoxyphenylthiol.

Experimental Protocol

Step 1: Synthesis of 2-amino-5-methoxyphenylthiol (Compound 10)

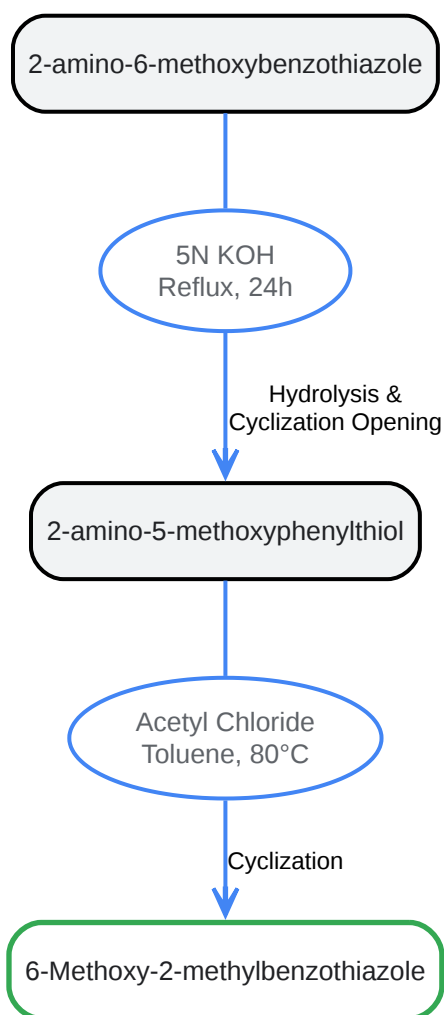
- Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in a 5N potassium hydroxide solution (30ml).
- Reflux the mixture for 24 hours.
- Cool the reaction to room temperature.

- Adjust the pH of the solution to 6 using concentrated HCl.
- Collect the resulting solid by filtration and dry to obtain the product. Yield: 2.4g (93%)

Step 2: Synthesis of **6-Methoxy-2-methylbenzothiazole** (Compound 12)

- Dissolve the intermediate 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).
- Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
- Heat the reaction system to 80°C and maintain overnight.
- Cool the reaction to room temperature and dilute with dichloromethane (20ml).
- Adjust the pH to 8 with a saturated sodium bicarbonate solution.
- Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous sodium sulfate.
- Concentrate the solution to obtain the final product as a yellow oily substance. Yield: 0.23g (66%)

Synthesis Workflow Diagram



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Synthesis workflow for **6-Methoxy-2-methylbenzothiazole**.

Biological Activities and Applications

6-Methoxy-2-methylbenzothiazole has been investigated for its role in several biological contexts, ranging from enzyme inhibition to its use as a precursor in the development of advanced diagnostic agents.

Inhibition of Mixed-Function Oxidases

The compound is a known inhibitor of hepatic mixed-function oxidases, specifically aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM), which are cytochrome P-450-dependent enzymes.[3]

Target Enzyme	Source	Potency	Citation
Aryl Hydrocarbon Hydroxylase (AHH)	Hepatic microsomes from PB-induced rats	Moderately Potent	[4]
Aminopyrine N-Demethylase (ADPM)	Hepatic microsomes from PB-induced rats	Moderately Potent	[4]

Note: The primary literature describes the compound as "moderately potent"; specific IC50 values were not available in the accessed abstracts.

The following is a generalized protocol based on standard methods for assaying AHH and ADPM activity. The specific protocol from the primary citation (Murray et al., 1983) was not accessible.

- Microsome Preparation: Prepare hepatic microsomes from phenobarbitone (PB)-induced rats using differential centrifugation.
- Assay Mixture: Prepare an incubation mixture containing potassium phosphate buffer, NADPH, MgCl₂, and the microsomal protein suspension.
- Inhibitor Addition: Add varying concentrations of **6-Methoxy-2-methylbenzothiazole** (dissolved in a suitable solvent like DMSO) to the assay mixtures.
- Substrate Addition:
 - For AHH activity, add benzo[a]pyrene as the substrate. Incubate at 37°C. Terminate the reaction and extract the hydroxylated metabolites. Quantify the formation of 3-hydroxybenzo[a]pyrene fluorometrically.
 - For ADPM activity, add aminopyrine as the substrate. Incubate at 37°C. Terminate the reaction by adding a reagent like trichloroacetic acid.

- **Quantification:** Measure the formaldehyde produced from the N-demethylation of aminopyrine using a colorimetric method (e.g., Nash reagent).
- **Data Analysis:** Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control and determine the IC50 value.

Antiviral Activity

In a high-throughput screen, **6-Methoxy-2-methylbenzothiazole** was identified as an inhibitor of the poliovirus RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication.^{[5][6]}

Target Enzyme	Assay Type	Potency	Citations
Poliovirus RNA-dependent RNA Polymerase (RdRP)	Fluorescence-based RNA elongation	Low μM IC50 range	^{[5][6]}
Note: The primary literature describes the IC50 values as being in the "low μM range"; the exact value was not available in the accessed abstract.			

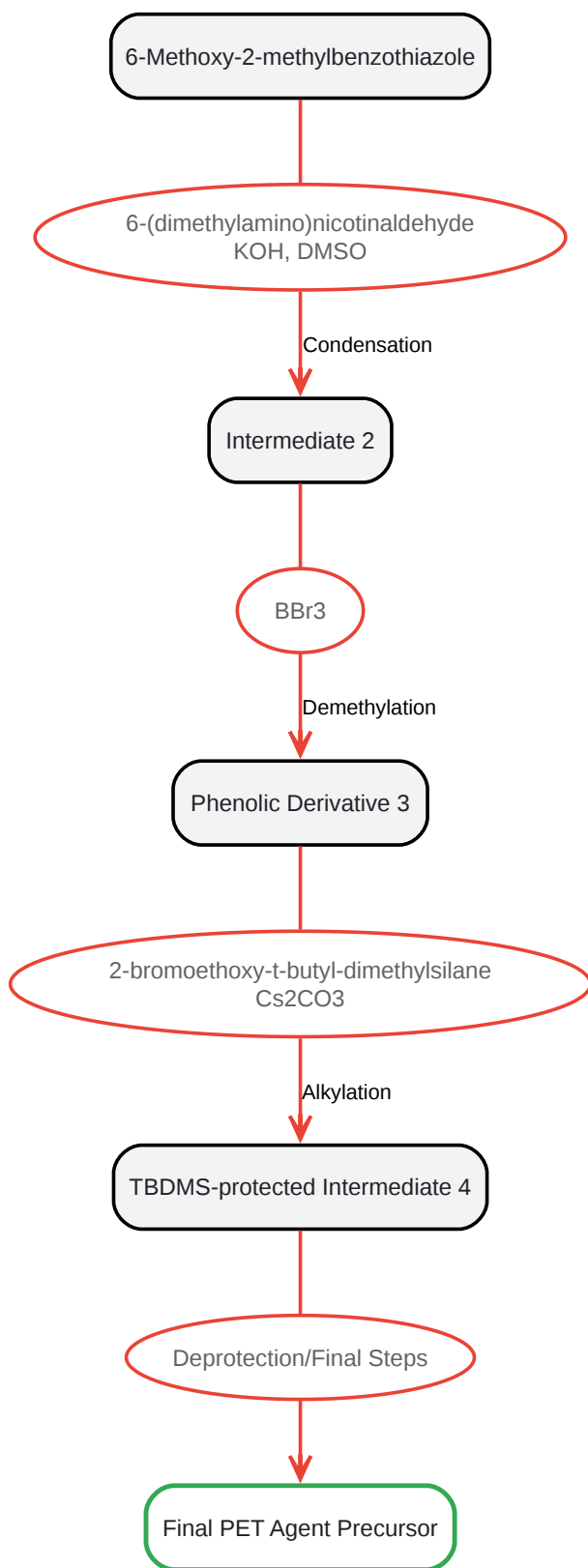
This protocol is a generalized representation. The specific methodology from the primary citation (Campagnola et al., 2011) was not accessible.

- **Enzyme and Template:** Use purified recombinant poliovirus RdRP and a synthetic RNA template/primer duplex designed with a fluorescent probe.
- **Reaction Setup:** In a microplate format, combine the RdRP enzyme, the RNA template/primer, and varying concentrations of **6-Methoxy-2-methylbenzothiazole**.
- **Initiation:** Start the reaction by adding a mixture of nucleotide triphosphates (NTPs).

- **Measurement:** Monitor the increase in fluorescence in real-time. The incorporation of nucleotides by the polymerase leads to a conformational change or displacement of the fluorescent probe, resulting in a signal change.
- **Data Analysis:** Determine the initial reaction velocities from the fluorescence data. Calculate the percent inhibition for each compound concentration compared to a control and determine the IC50 value.

Precursor for Alzheimer's Disease PET Radiopharmaceutical

6-Methoxy-2-methylbenzothiazole serves as a critical starting material in the multi-step synthesis of a novel Positron Emission Tomography (PET) radiopharmaceutical designed to image β -amyloid (A β) plaques, a hallmark of Alzheimer's disease.^[2] The final agent demonstrated high penetration of the blood-brain barrier in preclinical models.



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Synthesis workflow using the title compound as a precursor.

Related Compounds in Research

While direct evidence is limited for **6-Methoxy-2-methylbenzothiazole**, the broader benzothiazole scaffold is an active area of research. It is important to distinguish the activities of the title compound from its derivatives.

- **Immunomodulation (IDO1 Inhibition):** Research on inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme, identified 2-hydrazinobenzothiazole as a potent inhibitor ($IC_{50} = 8.0 \pm 2.3 \mu M$).^[7] The direct activity of **6-Methoxy-2-methylbenzothiazole** on IDO1 has not been reported in the reviewed literature.
- **Neuroprotection (Tauopathy):** A study on neuroprotection in a model of tauopathy identified a different, more complex benzothiazole derivative, (E)-2-[[4-(dimethylamino)phenyl]azo]-6-methoxybenzothiazole, as the active agent that could block neurodegeneration.^{[8][9]} This finding is not directly applicable to **6-Methoxy-2-methylbenzothiazole**.
- **Signaling Pathways:** The benzothiazole chemical scaffold has been implicated in the modulation of key cellular signaling pathways, including PI3K/AKT and NF- κ B.^[10] However, no studies were identified that specifically link **6-Methoxy-2-methylbenzothiazole** to the modulation of a particular signaling pathway. Further research is required to elucidate its mechanism of action at the cellular level.

Conclusion

6-Methoxy-2-methylbenzothiazole is a valuable chemical entity with a straightforward synthesis. Its documented biological activities include the moderate inhibition of cytochrome P450 enzymes and weak inhibition of the poliovirus polymerase. Its most prominent recent application is as a key building block for the synthesis of advanced neuroimaging agents for Alzheimer's disease. While the broader benzothiazole class shows promise in immunomodulation and neuroprotection, further research is needed to determine the specific activities and mechanisms of action of **6-Methoxy-2-methylbenzothiazole** itself and to explore its full potential in drug development.

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